Product packaging for 1,4-Butanediol, 1,4-diphenyl-, (1R,4R)-(Cat. No.:CAS No. 214280-56-5)

1,4-Butanediol, 1,4-diphenyl-, (1R,4R)-

Cat. No.: B8820248
CAS No.: 214280-56-5
M. Wt: 242.31 g/mol
InChI Key: FPJCDQHWOJGOKB-HZPDHXFCSA-N
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Description

Significance of Chiral 1,4-Diols as Stereochemical Scaffolds and Chiral Pool Building Blocks in Modern Organic Synthesis

Chiral diols are organic compounds containing two hydroxyl groups and at least one stereocenter, rendering them non-superimposable on their mirror images. wikipedia.org Among these, 1,4-diols are particularly significant in modern organic synthesis due to their versatile functionality and stereochemical properties. They are widely recognized as crucial building blocks, chiral auxiliaries, and ligands in the stereoselective synthesis of complex molecules, including numerous natural products and pharmaceuticals. acs.org

The strategic placement of two hydroxyl groups across a four-carbon chain allows 1,4-diols to serve as versatile stereochemical scaffolds. This structure enables their conversion into other important chiral molecules, such as 2,5-disubstituted pyrrolidines and phosphine derivatives, which are themselves valuable ligands for asymmetric hydrogenation. mdpi.com The defined spatial relationship between the two hydroxyl groups can effectively control the stereochemical outcome of subsequent reactions.

Many chiral diols are sourced from the "chiral pool," which comprises readily available, inexpensive, and enantiomerically pure compounds from natural sources like amino acids, sugars, and terpenes. wikipedia.org Utilizing these natural building blocks improves the efficiency of total synthesis by providing a pre-existing chiral carbon skeleton, which is often preserved throughout the reaction sequence. wikipedia.org When not directly available from the chiral pool, advanced asymmetric synthesis methods, such as the Sharpless asymmetric dihydroxylation, have been developed to produce chiral diols from simple olefins with high enantioselectivity. wikipedia.orgnih.gov

The utility of chiral diols, especially those with C₂ symmetry like (1R,4R)-1,4-diphenylbutane-1,4-diol, is prominent in asymmetric catalysis. researchgate.net They can act as organocatalysts themselves or, more commonly, as ligands that coordinate to a metal center. pnas.orgnih.gov This coordination creates a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess. pnas.org

Role of Chiral 1,4-DiolsDescriptionKey Applications
Chiral Building Blocks Serve as enantiopure starting materials for the synthesis of complex molecules.Total synthesis of natural products, pharmaceuticals, and agrochemicals. acs.orgnih.gov
Stereochemical Scaffolds Provide a rigid framework with defined stereocenters to guide the stereochemistry of subsequent transformations.Synthesis of other chiral molecules like cyclic amines and phosphines. mdpi.com
Chiral Ligands Coordinate to metal catalysts to create a chiral environment, inducing enantioselectivity in reactions. pnas.orgAsymmetric hydrogenation, allylic substitution, and C-H bond functionalization. pnas.orgnih.govacs.org
Chiral Auxiliaries Temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed.Stereoselective alkylation and reduction reactions. acs.org
Organocatalysts The diol itself, particularly derivatives like TADDOLs and BINOLs, can catalyze reactions through interactions like hydrogen bonding. nih.govAsymmetric Diels-Alder, Morita-Baylis-Hillman, and Petasis reactions. nih.gov

Historical Development and Evolution of Academic Research on (1R,4R)-1,4-Diphenylbutane-1,4-diol and Related Chiral Diols

The academic pursuit of chiral molecules has its roots in the 19th century, but the deliberate synthesis of single enantiomers, known as asymmetric synthesis, began to mature much later. researchgate.net The development of methods to synthesize chiral diols has been a critical part of this evolution. Early methods often relied on resolution or the use of stoichiometric chiral reagents. nih.gov A publication from 1975 highlights early academic work on the asymmetric synthesis and determination of the absolute stereochemistry of diols. acs.org

A major conceptual leap in the field was the development of C₂-symmetric chiral ligands, a design principle that has dominated asymmetric catalysis for decades. pnas.orgpnas.org The introduction of the C₂-symmetric ligand DIOP in 1971 by Kagan was a landmark achievement that demonstrated how a chiral ligand with a twofold axis of symmetry could effectively reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity. pnas.org (1R,4R)-1,4-Diphenylbutane-1,4-diol shares this C₂-symmetry, placing it within this influential class of chiral scaffolds.

The 1980s marked a turning point with the advent of highly reliable and selective catalytic methods. The Sharpless asymmetric dihydroxylation, introduced by K. Barry Sharpless, provided a powerful and general method for converting prochiral alkenes into chiral vicinal diols with very high enantiomeric excess using osmium tetroxide and chiral quinine-derived ligands. nih.gov This and other similar breakthroughs made a wide range of chiral diols readily accessible for research and development, shifting the focus from simply making chiral molecules to using them as tools to control other reactions. nih.govnih.gov

Research on 1,4-diols specifically, such as (1R,4R)-1,4-diphenylbutane-1,4-diol, evolved from these foundational principles. The synthesis of this particular diol is most often achieved through the asymmetric reduction of the corresponding prochiral diketone, 1,4-diphenylbutane-1,4-dione. mdpi.comsemanticscholar.org The development of stereoselective reduction methods, using chiral reagents or catalysts, has been the key enabling technology for accessing this and related chiral 1,4-diols.

Current Research Landscape and Key Academic Objectives for (1R,4R)-1,4-Diphenylbutane-1,4-diol

The current research landscape for (1R,4R)-1,4-diphenylbutane-1,4-diol is primarily focused on its application as a versatile chiral intermediate. Its precursor, 1,4-diphenylbutane-1,4-dione, is recognized as an important synthetic precursor for various heterocyclic compounds like furans and pyrroles. nih.gov Consequently, the stereoselective synthesis of the diol from this diketone is a key academic objective.

Recent studies have demonstrated efficient methods for the asymmetric reduction of 1,4-diphenylbutane-1,4-dione to afford the (1R,4R)-diol with high enantiomeric excess (ee). semanticscholar.org One prominent approach involves bioreduction using alcohol dehydrogenases (ADHs), which can provide excellent diastereo- and enantioselectivity under mild reaction conditions. mdpi.com For example, the use of an ADH from Ralstonia sp. (RasADH) has been shown to be highly effective in producing (1S,4S)-diols, while other commercially available ADHs can produce the opposite (1R,4R) enantiomer, demonstrating the versatility of biocatalysis. mdpi.com Chemical methods using reducing agents like sodium borohydride in combination with chiral reagents have also been developed to achieve high stereoselectivity. semanticscholar.org

A primary academic objective for synthesizing (1R,4R)-1,4-diphenylbutane-1,4-diol is its subsequent conversion into other valuable chiral molecules. A key application is the synthesis of C₂-symmetric (2S,5S)-2,5-diphenylpyrrolidine derivatives. semanticscholar.org This transformation is typically achieved by converting the diol into a dimesylate, followed by reaction with a primary amine to form the pyrrolidine (B122466) ring. semanticscholar.orgorganic-chemistry.org These chiral pyrrolidines are important ligands in their own right, used in various asymmetric catalytic reactions.

Furthermore, the broader class of 1,4-diphenyl-1,4-diols serves as reactants in modern catalytic reactions. For instance, they are used in the preparation of pyrroles through dehydrogenative coupling with amines, catalyzed by cobalt pincer complexes, showcasing their utility in constructing N-heterocycles. chemicalbook.com

Research FocusMethod/ApplicationSignificance
Asymmetric Synthesis Biocatalytic reduction of 1,4-diphenylbutane-1,4-dione using alcohol dehydrogenases (ADHs). mdpi.comProvides access to both (1R,4R) and (1S,4S) enantiomers with high selectivity under mild conditions.
Asymmetric Synthesis Chemical reduction of 1,4-diphenylbutane-1,4-dione using NaBH₄ or BH₃·THF with chiral auxiliaries. semanticscholar.orgOffers a reliable chemical route to the enantiopure diol.
Synthetic Intermediate Conversion of the chiral 1,4-diol into C₂-symmetric 2,5-diphenylpyrrolidine derivatives. semanticscholar.orgCreates valuable chiral ligands for use in further asymmetric synthesis.
Catalytic Reactions Use as a reactant in cobalt-catalyzed dehydrogenative coupling with amines to form pyrroles. chemicalbook.comDemonstrates the utility of the diol scaffold in the synthesis of heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

214280-56-5

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

(1R,4R)-1,4-diphenylbutane-1,4-diol

InChI

InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16-/m1/s1

InChI Key

FPJCDQHWOJGOKB-HZPDHXFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC[C@H](C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1r,4r 1,4 Diphenylbutane 1,4 Diol

Asymmetric Hydrogenation and Reduction Strategies for Prochiral 1,4-Diketones

The most direct approach to (1R,4R)-1,4-diphenylbutane-1,4-diol is the stereoselective reduction of the corresponding prochiral diketone, 1,4-diphenylbutane-1,4-dione. This transformation requires precise control over both enantioselectivity at the two newly formed stereocenters and the diastereoselectivity to favor the desired (R,R) configuration over the meso form.

Development and Evaluation of Metal-Catalyzed Asymmetric Hydrogenation Systems

Metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. For the synthesis of 1,4-diarylbutane-1,4-diols, ruthenium and iridium catalysts have shown exceptional promise, delivering high levels of both diastereoselectivity and enantioselectivity.

One notable system employs a ruthenium catalyst, trans-RuCl2[(S)-BINAP)][(S)-Daipen], for the asymmetric hydrogenation of 1,4-diaryl-1,4-diketones. This catalytic system has demonstrated excellent performance in producing chiral 1,4-diarylbutane-1,4-diols with high enantio- and diastereoselectivities. For the hydrogenation of 1,4-diphenylbutane-1,4-dione, this method can yield the desired diol with greater than 99% enantiomeric excess (ee) and diastereomeric excess (de).

Similarly, chiral iridium complexes have been effectively utilized. An iridium complex bearing the f-amphox ligand has been reported for the efficient asymmetric hydrogenation of 1,4-diaryldiketones. This system furnishes a range of 1,4-diarylbutane-1,4-diols in excellent yields (up to >99%) with outstanding enantioselectivities (up to >99.9% ee) and diastereoselectivities (up to >100:1 dr). The high level of stereocontrol is a testament to the well-defined chiral environment created by the metal-ligand complex.

Catalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)de (%)
trans-RuCl2[(S)-BINAP)][(S)-Daipen]1,4-Diphenylbutane-1,4-dione(1R,4R)High>99>99
Iridium/f-amphox1,4-Diphenylbutane-1,4-dione(1R,4R)>99>99.9>98

Note: The data presented is representative of the performance of these catalyst systems for 1,4-diaryl diketones.

Organocatalytic Approaches to Stereoselective Reduction

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding contamination of the product with residual metals. For the asymmetric reduction of prochiral ketones, chiral oxazaborolidines, as popularized by the Corey-Bakshi-Shibata (CBS) reduction, are among the most effective organocatalysts.

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a stoichiometric borane (B79455) source (e.g., BH3·THF). The catalyst coordinates with both the borane and the ketone, facilitating a highly enantioselective hydride transfer. This method is known for its broad substrate scope and predictable stereochemical outcome. While specific studies on the CBS reduction of 1,4-diphenylbutane-1,4-dione to the (1R,4R)-diol are not extensively detailed in readily available literature, the methodology is well-established for a wide range of prochiral ketones. The stereoselectivity is governed by the chirality of the oxazaborolidine catalyst, with the (R)-catalyst typically yielding the (R)-alcohol. For a diketone, the reduction of both carbonyl groups would be directed by the same catalyst, leading to the C2-symmetric diol.

The preparation of chiral 1,4-diaryl-1,4-diols through asymmetric hydrogen transfer has been noted to be mainly restricted to metal-based catalysts, oxazaborolidines, or other organocatalysts, highlighting the significance of this approach.

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.

Alcohol Dehydrogenase-Mediated Stereoselective Reductions

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH). The stereochemical outcome of the reduction is determined by the specific ADH used, as different enzymes exhibit distinct substrate specificities and stereopreferences.

In the context of producing chiral 1,4-diaryl-1,4-diols, ADHs have proven to be highly effective. A notable example is the use of an overexpressed ADH from Ralstonia sp. (RasADH) in E. coli. This biocatalyst has been shown to be highly active and stereoselective in the reduction of 1,4-diphenylbutane-1,4-dione. While this particular enzyme predominantly yields the (1S,4S)-diol with excellent diastereomeric and enantiomeric excess, the principle demonstrates the power of ADHs in this transformation. By screening a library of ADHs, it is often possible to identify enzymes that produce the opposite enantiomer, in this case, the desired (1R,4R)-diol.

The bioreduction of 1,4-diphenylbutane-1,4-dione using RasADH achieved a 56% conversion in 24 hours, yielding the (1S,4S)-diol with 98% de and >99% ee. Extending the reaction time to 48 hours increased the conversion to 82% while maintaining the high selectivity.

EnzymeSubstrateProduct ConfigurationConversion (%) (Time)de (%)ee (%)
ADH from Ralstonia sp. (RasADH)1,4-Diphenylbutane-1,4-dione(1S,4S)56 (24h)98>99
ADH from Ralstonia sp. (RasADH)1,4-Diphenylbutane-1,4-dione(1S,4S)82 (48h)98>99

Note: The data illustrates the potential of ADH-mediated reductions. Identification of an ADH with the opposite stereopreference would be required to obtain the (1R,4R)-enantiomer.

Lipase-Mediated Kinetic Resolution and Desymmetrization Processes

Lipases are another class of versatile biocatalysts, widely used for the resolution of racemic mixtures and the desymmetrization of meso compounds.

Desymmetrization: An alternative and potentially more efficient strategy is the desymmetrization of a meso-diol. If a meso-1,4-diphenylbutane-1,4-diol could be synthesized, a lipase (B570770) could selectively acylate one of the two enantiotopic hydroxyl groups, leading to a chiral monoester with high enantiomeric excess. This approach has the theoretical advantage of a 100% yield of the chiral product, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer. Lipases have been successfully used for the desymmetrization of a variety of meso-diols.

Chiral Resolution Techniques for Enantiomeric Enrichment

Classical chiral resolution remains a practical and effective method for obtaining enantiomerically pure compounds. This technique involves the use of a chiral resolving agent to form a pair of diastereomers with the racemic mixture. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers.

For the enantiomeric enrichment of 1,4-diphenylbutane-1,4-diol, a method utilizing (S)-proline and boric acid has been reported. This approach allows for the purification of the diastereomeric mixture of 1,4-diphenylbutane-1,4-diol to obtain the (R,R)-isomer with a high enantiomeric excess of 98%. This technique provides a direct and efficient means of isolating the desired (1R,4R)-enantiomer from a diastereomeric mixture.

Novel Synthetic Pathways and Mechanistic Considerations

Recent advancements in organic synthesis have led to the development of sophisticated, efficient, and highly selective methods for constructing chiral molecules like (1R,4R)-1,4-diphenylbutane-1,4-diol.

Cascade reactions, also known as tandem reactions, are highly efficient synthetic strategies where a single event triggers a sequence of transformations to build complex molecules in a single pot, minimizing purification steps and reagent waste. researchgate.net

A stereoselective synthesis of 1,4-diols has been developed utilizing a tandem allylboration–allenylboration sequence. acs.org This process begins with the reaction of a bis-borodiene with an aldehyde. acs.org The initial allylboration of the carbonyl group proceeds with high diastereoselectivity to form an allenylboronate intermediate. acs.org This intermediate, which contains both axial and central chirality, then reacts with a second aldehyde molecule to furnish the 1,4-diol structure. acs.org When aromatic dialdehydes are used, this method can create three new stereocenters with high diastereoselectivity, offering a powerful route to complex chiral diols. acs.org Such strategies are valued for their elegance and efficiency in rapidly increasing molecular complexity. researchgate.net

One of the most direct and effective methods for synthesizing (1R,4R)-1,4-diphenylbutane-1,4-diol is the asymmetric reduction of the corresponding prochiral diketone, 1,4-diphenylbutane-1,4-dione. This transformation can be achieved with exceptional levels of stereocontrol using transition metal catalysts featuring chiral ligands.

Catalytic asymmetric hydrogenation is a premier method for this purpose. Chiral iridium complexes, for example, have been shown to be highly effective. An iridium catalyst bearing the f-amphox ligand can hydrogenate a range of 1,4-diaryldiketones to furnish the corresponding 1,4-diarylbutane-1,4-diols in excellent yields (up to >99%) and with outstanding stereoselectivities, achieving enantiomeric excesses up to >99.9% and diastereomeric ratios greater than 100:1. rsc.orgresearchgate.net

Similarly, ruthenium-based catalysts have demonstrated remarkable efficacy. The complex trans-RuCl₂[(S)-BINAP)][(S)-DAIPEN] catalyzes the asymmetric hydrogenation of diaryl 1,4-diketones to yield chiral 1,4-diarylbutane-1,4-diols with excellent enantio- and diastereoselectivities (up to >99% ee and de). researchgate.netfigshare.com Biocatalysis using alcohol dehydrogenases (ADHs) has also emerged as a powerful green alternative, with enzymes like E. coli/RasADH providing complete diastereo- and enantioselectivity for the reduction of 1,4-diphenylbutane-1,4-dione to the (1S,4S)-diol under mild reaction conditions. mdpi.com By selecting a different enzyme, ADH-P2-D03, the opposite (1R,4R)-enantiomer can be obtained, showcasing the versatility of biocatalytic methods. mdpi.com

Table 1: Asymmetric Reduction of 1,4-Diphenylbutane-1,4-dione

Catalyst/MethodYieldDiastereomeric Ratio (dr) / Diastereomeric Excess (de)Enantiomeric Excess (ee)Reference
Chiral Iridium Complex with f-amphox>99%>100:1 dr>99.9% rsc.org
trans-RuCl₂[(S)-BINAP)][(S)-DAIPEN]Not specified>99% de>99% ee figshare.com
ADH from Ralstonia sp. (RasADH)>99% (for S,S)>99% de>99% ee mdpi.com
ADH-P2-D0369% (for R,R)74% de>99% ee mdpi.com

Stereochemical Investigations and Conformational Analysis of 1r,4r 1,4 Diphenylbutane 1,4 Diol

Determination of Absolute Configuration through Advanced Analytical Techniques

The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. For a C2-symmetric diol like (1R,4R)-1,4-diphenylbutane-1,4-diol, a combination of chiroptical and NMR-based methods would be employed for rigorous stereochemical elucidation.

Chiroptical Methods:

Circular Dichroism (CD) Spectroscopy: This technique would provide information about the molecule's differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a unique fingerprint of the molecule's absolute configuration. For definitive assignment, the experimental CD spectrum would be compared to a theoretically calculated spectrum, typically obtained through time-dependent density functional theory (TD-DFT).

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the rotation at specific wavelengths like the sodium D-line ([α]D), is a characteristic property of a chiral molecule.

NMR-Based Methods:

Mosher's Method: A powerful and widely used technique for determining the absolute configuration of chiral secondary alcohols involves the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govresearchgate.netspringernature.com By preparing the di-MTPA esters of (1R,4R)-1,4-diphenylbutane-1,4-diol using both (R)- and (S)-MTPA chlorides, two diastereomers are formed. researchgate.net A meticulous analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration of the carbinol centers. researchgate.net The differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral centers follow a predictable pattern based on the anisotropic effect of the phenyl ring in the MTPA moiety, enabling the assignment of the (R) or (S) configuration at each carbinol carbon. nih.govspringernature.comresearchgate.net

Detailed Conformational Preferences and Intramolecular Interactions

The three-dimensional structure of (1R,4R)-1,4-diphenylbutane-1,4-diol is not static but exists as an equilibrium of different conformers. The relative energies of these conformers are dictated by a delicate balance of steric and electronic interactions, with intramolecular hydrogen bonding playing a pivotal role.

Conformational Analysis using NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational preferences of molecules in solution. For (1R,4R)-1,4-diphenylbutane-1,4-diol, the coupling constants (J-values) between vicinal protons in the butane (B89635) backbone would provide crucial information about the dihedral angles and, consequently, the preferred conformation of the carbon chain.

While specific NMR data for the (1R,4R) isomer is not published, data for its enantiomer, (1S,4S)-1,4-diphenylbutane-1,4-diol , is available and expected to be identical.

Table 1: Representative ¹H and ¹³C NMR Data for (1S,4S)-1,4-diphenylbutane-1,4-diol

Nucleus Chemical Shift (δ) in ppm
¹H NMR7.40 – 7.23 (m, 10H), 4.85 – 4.52 (m, 2H), 2.87 (s, 2H), 1.98 – 1.76 (m, 4H)
¹³C NMRNot explicitly detailed in the provided search results.

Note: This data is for the (1S,4S) stereoisomer and is expected to be identical for the (1R,4R) stereoisomer.

Intramolecular Hydrogen Bonding:

Infrared (IR) Spectroscopy: In a dilute solution of a non-polar solvent, the presence of a sharp absorption band at a lower frequency than that of a free O-H bond would indicate intramolecular hydrogen bonding.

¹H NMR Spectroscopy: The chemical shift of the hydroxyl protons is sensitive to hydrogen bonding. Intramolecular hydrogen bonding typically results in a downfield shift of the OH proton signal.

Computational modeling, using methods such as Density Functional Theory (DFT), would be invaluable in mapping the potential energy surface of the molecule, identifying the low-energy conformers, and quantifying the energetic contribution of intramolecular hydrogen bonding and other non-covalent interactions, such as π-π stacking between the phenyl rings.

Studies on Stereochemical Stability and Chirality Transfer Mechanisms

Stereochemical Stability:

The stereochemical stability of (1R,4R)-1,4-diphenylbutane-1,4-diol refers to its resistance to racemization or epimerization under various conditions. For this molecule, the chiral centers are sp³-hybridized carbons, and inversion of configuration would require breaking and reforming a carbon-carbon or carbon-oxygen bond, a process that typically requires significant energy input. Therefore, under normal conditions, the stereocenters are considered configurationally stable. However, under certain chemical conditions, such as in the presence of strong acids or bases, or at elevated temperatures, pathways for epimerization might become accessible.

Chirality Transfer:

Chiral diols are valuable synthons in asymmetric synthesis, where they can be used as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. nih.govalfachemic.com The C2-symmetry of (1R,4R)-1,4-diphenylbutane-1,4-diol makes it an attractive candidate for such applications.

The principle of chirality transfer involves the temporary incorporation of the chiral diol into a reactant molecule. The stereochemical information encoded in the diol then directs the formation of new stereocenters in the product. After the reaction, the chiral auxiliary can be cleaved and recovered. For instance, (1R,4R)-1,4-diphenylbutane-1,4-diol could be used to form a chiral acetal or ketal with a prochiral carbonyl compound. Subsequent diastereoselective reactions on this intermediate, followed by removal of the diol, would yield an enantiomerically enriched product.

The effectiveness of chirality transfer depends on several factors, including the conformational rigidity of the intermediate complex and the nature of the chemical transformation. The well-defined stereochemistry and conformational preferences of (1R,4R)-1,4-diphenylbutane-1,4-diol would be crucial in predicting and rationalizing its behavior as a chiral directing group.

Chemical Transformations and Derivatization Strategies for 1r,4r 1,4 Diphenylbutane 1,4 Diol in Academic Research

Synthesis of Functionalized Derivatives for Advanced Ligand Development

The primary application of (1R,4R)-1,4-diphenylbutane-1,4-diol in advanced ligand development lies in its conversion to C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives. These pyrrolidine-based structures are core components of various successful chiral ligands used in asymmetric catalysis. The synthesis typically involves a two-step process starting from the diol:

Mesylation: The hydroxyl groups of the diol are first converted into better leaving groups, typically mesylates, by reacting with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N) semanticscholar.org.

Cyclization with a Primary Amine: The resulting dimesylate undergoes a double nucleophilic substitution with a primary amine to form the pyrrolidine ring.

This strategy has been successfully employed to synthesize a variety of (2S,5S)-2,5-diphenylpyrrolidine derivatives semanticscholar.org. For instance, reaction of the dimesylate with ammonia, benzylamine, or other primary amines yields the corresponding N-unsubstituted or N-substituted pyrrolidines. These derivatives can be further functionalized to create more complex ligand architectures, such as phosphine-containing ligands, which are widely used in transition metal-catalyzed asymmetric reactions.

While the conversion to pyrrolidines is the most documented derivatization, the diol's structure also allows for its potential use in synthesizing other types of chiral ligands, such as diphosphines, by converting the hydroxyl groups into phosphine moieties. Chiral diols are recognized as important starting materials for the preparation of chiral diphosphines semanticscholar.org.

Exploration of Selective Reactivity and Regiochemical Control in Derivatization

Achieving selective functionalization of one of the two equivalent hydroxyl groups in a C2-symmetric diol like (1R,4R)-1,4-diphenylbutane-1,4-diol is a significant challenge in synthetic chemistry. Such selective derivatization breaks the C2 symmetry and provides access to valuable chiral, non-symmetric building blocks. Common strategies to achieve regiochemical control in the derivatization of diols include enzymatic catalysis and the use of chiral catalysts that can differentiate between the two enantiotopic hydroxyl groups.

While specific studies on the regioselective derivatization of (1R,4R)-1,4-diphenylbutane-1,4-diol are not extensively documented in the reviewed literature, general principles of diol desymmetrization can be applied. These methods include:

Enzymatic Acylation: Lipases are known to catalyze the enantioselective acylation of diols, leading to the formation of monoesters. This approach is widely used for the desymmetrization of meso-diols and could potentially be applied to the kinetic resolution of racemic diols or the selective acylation of C2-symmetric diols.

Chiral Catalysts: Non-enzymatic chiral catalysts, such as those based on transition metals or organocatalysts, have been developed for the desymmetrization of diols. For example, dinuclear zinc complexes have been shown to be effective for the desymmetrization of meso 1,3- and 1,4-diols via acylation organic-chemistry.org.

Regioselective Silylation: Rhodium-catalyzed intramolecular silylation of C-H bonds has been developed for the synthesis of 1,4-diols, demonstrating the potential for selective functionalization in diol systems nih.govorganic-chemistry.org.

These methodologies provide a framework for the potential exploration of selective reactivity and regiochemical control in the derivatization of (1R,4R)-1,4-diphenylbutane-1,4-diol, which would expand its utility as a chiral building block.

Mechanistic Investigations of Key Reaction Pathways

The oxidative transformation of (1R,4R)-1,4-diphenylbutane-1,4-diol back to its corresponding dione, 1,4-diphenylbutane-1,4-dione, or to a hydroxy-ketone intermediate represents a desymmetrization process. While the focus of much research is on the reductive synthesis of the diol, the oxidative pathway is mechanistically significant.

Enzyme-catalyzed oxidations, often employing alcohol dehydrogenases (ADHs), are a key method for such transformations. The mechanism of enzymatic oxidation involves the transfer of a hydride from the alcohol substrate to a cofactor, typically NAD+ or NADP+, which is regenerated in a catalytic cycle. Lipases are also widely used for the desymmetrization of diols through enantioselective acylation, which can be considered a formal oxidative process at one of the alcohol centers researchgate.netinternationaljournalssrg.org. The mechanism of lipase-catalyzed desymmetrization involves the formation of a tetrahedral intermediate between the enzyme's active site serine, the acyl donor, and one of the diol's hydroxyl groups. The stereochemical outcome is determined by the fit of the diol within the chiral active site of the enzyme.

Non-enzymatic methods for the oxidative desymmetrization of diols often involve chiral transition metal catalysts. These reactions can proceed through various mechanisms, including kinetic resolution where one enantiomer of a racemic diol is oxidized faster than the other.

The synthesis of (1R,4R)-1,4-diphenylbutane-1,4-diol is most commonly achieved through the asymmetric reduction or hydrogenation of the prochiral 1,4-diphenylbutane-1,4-dione. These reductive processes have been the subject of detailed mechanistic and synthetic investigations to achieve high diastereoselectivity and enantioselectivity.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral diols. Ruthenium and Iridium complexes with chiral ligands are commonly employed for this transformation. For instance, the use of a trans-RuCl2[(S)-BINAP)][(S)-Daipen] catalyst has been shown to yield the corresponding diol with excellent enantiomeric and diastereomeric excess researchgate.net. The reaction mechanism is believed to involve the coordination of the diketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen.

Asymmetric Reduction with Borane (B79455) Reagents: Another widely used method is the asymmetric reduction of the diketone using borane reagents in combination with chiral auxiliaries or catalysts. Chiral reagents such as (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol or (S)-proline have been successfully used to direct the stereochemical outcome of the reduction with reagents like NaBH4 or BH3·THF semanticscholar.org. The mechanism involves the formation of a chiral complex that delivers the hydride to the carbonyl group in a stereocontrolled manner.

Below is a data table summarizing some of the reported methods for the asymmetric reduction of 1,4-diphenylbutane-1,4-dione to the corresponding 1,4-diol.

Catalyst/ReagentReducing AgentSolventTemp. (°C)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Reference
trans-RuCl2[(S)-BINAP)][(S)-Daipen]H2i-PrOH80>99>99>99 researchgate.net
Ir-complex with f-amphoxH2CH2Cl225>99>100:1 (dr)>99.9 researchgate.net
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanolBH3·THFTHF085-97 semanticscholar.org
(S)-prolineNaBH4/TMSClTHF-78 to rt80-85 semanticscholar.org

Applications of 1r,4r 1,4 Diphenylbutane 1,4 Diol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Based on the (1R,4R)-1,4-Diphenylbutane-1,4-diol Scaffold

The defined stereochemistry of (1R,4R)-1,4-diphenylbutane-1,4-diol makes it a suitable starting material for creating a chiral environment in a catalyst's coordination sphere. The two hydroxyl groups provide reactive handles for derivatization into various ligand classes.

While chiral diphosphines are a cornerstone of asymmetric catalysis, the literature reviewed did not provide specific examples of phosphine-based ligands, such as diphosphinites, being synthesized directly from the (1R,4R)-1,4-diphenylbutane-1,4-diol scaffold.

The conversion of the (1R,4R)-1,4-diol into C2-symmetric diamine precursors has been successfully demonstrated. Research has shown that the chiral diol can be transformed into (2S,5S)-2,5-diphenylpyrrolidine derivatives. lookchem.com This process involves a two-step sequence:

Mesylation: The diol is first converted into its corresponding dimesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of triethylamine (B128534) (Et3N). lookchem.com

Cyclization: The resulting dimesylate undergoes cyclization with a primary amine to form the chiral pyrrolidine (B122466) ring, which is a key component of many effective diamine and heterocyclic ligands used in asymmetric synthesis. lookchem.com

A study by Periasamy et al. outlines the conversion of the chiral 1,4-diol to a variety of C2-symmetric (2S,5S)-2,5-diphenylpyrrolidine derivatives in yields ranging from 45% to 75%. lookchem.com This transformation establishes (1R,4R)-1,4-diphenylbutane-1,4-diol as a viable precursor for this important class of chiral ligands.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govmdpi.com The incorporation of chiral organic linkers can create enantioselective catalysts. nih.gov In principle, a diol like (1R,4R)-1,4-diphenylbutane-1,4-diol could serve as a chiral ditopic linker to build such frameworks. However, a review of the available literature did not yield specific examples of this particular diol being utilized in the synthesis of MOFs for catalytic applications.

Role in Asymmetric Hydrogenation Reactions

In the context of asymmetric hydrogenation, the predominant role of (1R,4R)-1,4-diphenylbutane-1,4-diol in the scientific literature is that of a target molecule, the successful synthesis of which demonstrates the effectiveness of a given chiral catalyst. researchgate.netresearchgate.netrsc.org

Numerous studies focus on the asymmetric hydrogenation of 1,4-diphenylbutane-1,4-dione to produce (1R,4R)-1,4-diphenylbutane-1,4-diol. researchgate.netresearchgate.netrsc.org These reactions, often employing ruthenium or iridium complexes with chiral ligands like BINAP and f-amphox, achieve excellent yields and stereoselectivities. researchgate.netrsc.org However, research describing the subsequent use of ligands derived from (1R,4R)-1,4-diphenylbutane-1,4-diol to catalyze the enantioselective reduction of other ketones or imines is not apparent in the reviewed sources.

Table 1: Catalyst Performance in the Synthesis of Chiral 1,4-Diarylbutane-1,4-diols

CatalystSubstrateYieldEnantiomeric Excess (ee)Diastereomeric Excess (de)
trans-RuCl2[(S)-BINAP)][(S)-Daipen]1,4-Diaryl-1,4-diketonesHighup to >99%up to >99%
Iridium complex with f-amphox ligand1,4-Diaryl-1,4-diketonesup to >99%up to >99.9%up to >100:1 dr

This table showcases catalyst systems used to produce chiral 1,4-diols, highlighting the importance of the diol as a benchmark product. researchgate.netresearchgate.netrsc.org

No information was found regarding the application of catalysts derived from the (1R,4R)-1,4-diphenylbutane-1,4-diol scaffold for stereocontrol in carbon-carbon bond forming reactions that involve a hydrogenation step.

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions

(1R,4R)-1,4-Diphenylbutane-1,4-diol serves as a key starting material for creating ligands that effectively control stereochemistry in the formation of carbon-carbon bonds. The diol is most commonly converted into C2-symmetric diamines, particularly (2S,5S)-2,5-diphenylpyrrolidine, which forms the backbone of numerous successful chiral catalysts.

The conjugate addition, or Michael addition, of nucleophiles to α,β-unsaturated compounds is a fundamental method for C-C bond formation. While direct use of (1R,4R)-1,4-diphenylbutane-1,4-diol in these reactions is not a common strategy, ligands derived from it have demonstrated utility. For instance, chiral pyrrolidines synthesized from the diol can be incorporated into more complex catalytic systems. These systems are designed to create a specific chiral environment around a metal center, which then coordinates the substrates and facilitates a highly enantioselective nucleophilic attack.

Research in the broader field of asymmetric catalysis has shown that various chiral diols, such as BINOL and TADDOL derivatives, can act as organocatalysts or ligands for metals like rhodium or copper in conjugate additions. rsc.org These diol-based catalysts can activate organoboron reagents or other nucleophiles, guiding their addition to enones with high enantioselectivity. rsc.org Although specific examples detailing (1R,4R)-1,4-diphenylbutane-1,4-diol in this role are scarce, its structural similarity to other successful diols suggests its potential as a precursor for effective ligands in this class of reactions.

The aldol (B89426) reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The control of both diastereoselectivity and enantioselectivity is paramount. Chiral ligands derived from (1R,4R)-1,4-diphenylbutane-1,4-diol, such as (2S,5S)-2,5-diphenylpyrrolidine, are precursors to organocatalysts that can promote asymmetric aldol reactions. For example, proline and its derivatives, which share a pyrrolidine core, are famous for their ability to catalyze aldol reactions via an enamine-based mechanism. The C2-symmetric nature of the diphenylpyrrolidine scaffold, derived from the parent diol, offers a rigid and well-defined chiral pocket to direct the approach of the aldehyde electrophile, thus controlling the stereochemical outcome.

Asymmetric allylation of carbonyl compounds provides access to valuable chiral homoallylic alcohols. Chiral diols have been shown to catalyze the allylboration of ketones when used in conjunction with organoboronates. rsc.org These reactions often proceed through a transient boronate ester formed between the diol and the allylboron reagent, creating a chiral environment that dictates the facial selectivity of the carbonyl attack. While BINOL is a commonly cited diol for this transformation, the fundamental principle could potentially be applied to systems derived from (1R,4R)-1,4-diphenylbutane-1,4-diol.

Asymmetric dihydroxylation, a process that introduces two adjacent hydroxyl groups across a double bond, is another critical transformation. However, this reaction is most famously catalyzed by osmium complexes using chiral ligands derived from cinchona alkaloids (the Sharpless asymmetric dihydroxylation). The direct role of (1R,4R)-1,4-diphenylbutane-1,4-diol as a catalyst or ligand in asymmetric hydroxylation processes is not a reported application. Its utility in this area would more likely be as a chiral auxiliary attached to the substrate to direct the stereochemical outcome of the oxidation reaction.

Organocatalytic Systems Utilizing (1R,4R)-1,4-Diphenylbutane-1,4-diol as a Chiral Inducer

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. wikipedia.org The most significant contribution of (1R,4R)-1,4-diphenylbutane-1,4-diol in this context is its role as a precursor to C2-symmetric chiral amines, specifically (2S,5S)-2,5-diphenylpyrrolidine. This conversion typically involves transforming the diol's hydroxyl groups into leaving groups, followed by substitution with an amine source to form the pyrrolidine ring.

This resulting pyrrolidine is a privileged scaffold in organocatalysis. It can be used directly as a secondary amine catalyst in enamine and iminium ion catalysis or can be derivatized further. For example, its nitrogen atom can be used to construct phosphoramidite (B1245037) ligands for metal catalysis or to synthesize bifunctional catalysts containing both a Lewis basic site (the amine) and a hydrogen-bond donor group (e.g., thiourea). These bifunctional organocatalysts are highly effective in a range of reactions, including Michael and Friedel-Crafts additions, by simultaneously activating both the nucleophile and the electrophile.

The table below illustrates the application of a catalyst derived from a C2-symmetric 2,5-diarylpyrrolidine scaffold in an asymmetric reaction, highlighting the high levels of stereocontrol that can be achieved with catalysts originating from precursors like (1R,4R)-1,4-diphenylbutane-1,4-diol.

Table 1: Performance of a Pyrrolidine-Derived Phosphoramidite Ligand in an Asymmetric [3+2] Cycloaddition This table presents representative data for a catalyst class derived from the C2-symmetric pyrrolidine scaffold, for which (1R,4R)-1,4-diphenylbutane-1,4-diol is a known precursor.

EntrySubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee %)
1Trimethylenemethane precursorCyclopentenone9598
2Trimethylenemethane precursorCyclohexenone9397
3Trimethylenemethane precursor4,4-Dimethylcyclopentenone9998

Computational and Theoretical Studies of 1r,4r 1,4 Diphenylbutane 1,4 Diol and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. For (1R,4R)-1,4-diphenylbutane-1,4-diol, DFT calculations could yield valuable insights into its fundamental properties. By solving the Kohn-Sham equations for the molecule, it would be possible to determine key electronic descriptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (1R,4R)-1,4-Diphenylbutane-1,4-diol

PropertyPredicted Significance
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Electrostatic Potential Map This map would visualize the electrostatic potential on the electron density surface, highlighting areas of positive and negative potential. It would provide a guide to intermolecular interactions and the initial stages of chemical reactions.
Atomic Charges Calculating the partial charges on each atom would offer a quantitative measure of the polarity of bonds and the overall charge distribution within the molecule.

Furthermore, DFT can be employed to generate reactivity profiles. By calculating various reactivity descriptors, such as Fukui functions and local softness, researchers could predict the most likely sites for various chemical transformations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.

The flexibility of the butane (B89635) backbone and the presence of two phenyl groups in (1R,4R)-1,4-diphenylbutane-1,4-diol suggest a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the ideal tools to explore this landscape.

MM methods, which utilize classical force fields to describe the potential energy of a system, can be used to perform systematic conformational searches. This would identify the various low-energy conformers of the diol and rank them by their relative stability. Key dihedral angles, such as those around the C-C bonds of the butane chain and the C-phenyl bonds, would be the primary focus of such an analysis.

MD simulations, on the other hand, would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in a system (e.g., the diol in a solvent), MD can reveal the preferred conformations in solution and the transitions between them. Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulations could model the interaction of (1R,4R)-1,4-diphenylbutane-1,4-diol with solvent molecules, other diol molecules (to study aggregation), or a catalytic species. Analysis of the simulation trajectories would provide detailed information about hydrogen bonding patterns and other non-covalent interactions.

Table 2: Potential Applications of MM and MD Simulations for (1R,4R)-1,4-Diphenylbutane-1,4-diol

Simulation TypeResearch FocusExpected Outcome
Molecular Mechanics Conformational searchIdentification and energy ranking of stable conformers.
Molecular Dynamics Conformational dynamics in solutionUnderstanding the flexibility and preferred shapes of the molecule in a realistic environment.
Molecular Dynamics Intermolecular interactionsElucidation of hydrogen bonding networks and other non-covalent interactions with surrounding molecules.

Elucidation of Reaction Mechanisms and Transition State Analysis.

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For reactions involving (1R,4R)-1,4-diphenylbutane-1,4-diol, such as its formation or subsequent transformations, computational methods could identify the most plausible reaction pathways.

For example, in a catalyzed reaction, computational modeling could explore the interaction of the diol with the catalyst, the mechanism of bond activation, and the elementary steps leading to the final product.

Computational Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Systems.

The stereochemistry of (1R,4R)-1,4-diphenylbutane-1,4-diol makes it a prime candidate for studies involving stereoselective catalysis. Computational methods are increasingly used to predict and explain the enantioselectivity and diastereoselectivity of catalytic reactions.

In the context of synthesizing this specific stereoisomer, computational modeling could be used to study the interactions between the prochiral substrate (e.g., 1,4-diphenyl-1,4-butanedione) and a chiral catalyst. By building models of the catalyst-substrate complexes leading to the different possible stereoisomeric products, the relative energies of the transition states can be calculated. According to transition state theory, the difference in the activation energies for the pathways leading to the (1R,4R) and other stereoisomers would determine the enantiomeric or diastereomeric excess.

Table 3: Computational Approach to Predicting Stereoselectivity

StepDescription
1. Model Building Construct 3D models of the catalyst-substrate complexes for all possible stereochemical outcomes.
2. Transition State Search Locate the transition state structures for the key stereodetermining step for each pathway.
3. Energy Calculation Calculate the free energies of the transition states using a high level of theory (e.g., DFT).
4. Prediction The predicted major product will be the one formed via the lowest energy transition state. The predicted enantiomeric or diastereomeric ratio can be calculated from the energy difference between the competing transition states.

Such computational predictions can be invaluable for the rational design of new and more efficient chiral catalysts for the synthesis of (1R,4R)-1,4-diphenylbutane-1,4-diol.

Advanced Analytical and Spectroscopic Research Methodologies for 1r,4r 1,4 Diphenylbutane 1,4 Diol

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination in Complex Mixtures

Chiral chromatography is an indispensable tool for separating stereoisomers and quantifying the enantiomeric excess (ee) and diastereomeric excess (de) of chiral compounds. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent method for the analysis of diols like (1R,4R)-1,4-diphenylbutane-1,4-diol.

The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The choice of CSP is critical and is often based on the functional groups present in the analyte. For diols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are frequently effective, operating in normal-phase, reversed-phase, or polar organic modes.

Detailed research findings demonstrate that the selection of the mobile phase, including the type of organic modifier (e.g., isopropanol, ethanol) and its concentration, significantly influences retention times and resolution. Method development involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers and diastereomers. Once separated, the ee and de can be accurately calculated from the relative peak areas in the chromatogram. For instance, the ee of a chiral diol can be determined directly from the hydrogenation product of its corresponding diketone, with values often exceeding 99%. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Analysis of a Chiral 1,4-Diol

ParameterCondition
Instrument Agilent 1260 Series HPLC
Column Daicel Chiralcel IF
Mobile Phase n-Hexane / Isopropanol (88:12 v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 210 nm
Retention Time (t_R) - Minor 9.61 min
Retention Time (t_R) - Major 8.85 min

Data is illustrative and based on methods for similar chiral diols. nih.gov

While Gas Chromatography (GC) can also be used, it typically requires derivatization of the diol's hydroxyl groups to increase volatility, for example, by forming acetate or silyl ethers, before analysis on a chiral capillary column.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Stereochemical Assignments and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure and stereochemistry of (1R,4R)-1,4-diphenylbutane-1,4-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For stereochemical assignment, the analysis of coupling constants (³J_HH) between vicinal protons, particularly the methine protons (H-1 and H-4) and the adjacent methylene protons (H-2 and H-3), is crucial. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, allowing for the determination of the relative stereochemistry (syn vs. anti). For acyclic systems like 1,4-diphenylbutane-1,4-diol, this analysis can be complex due to free rotation around single bonds. youtube.com

Advanced 2D NMR techniques are often employed:

COSY (Correlation Spectroscopy) : Identifies proton-proton coupling networks, confirming the connectivity of the butane (B89635) backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-Frame Overhauser Effect Spectroscopy) : Detects through-space interactions between protons. For the (1R,4R)-diol, NOE correlations between the phenyl ring protons and the butane backbone protons can help define the preferred solution-state conformation. NOESY is particularly effective for determining the proximity of protons that are within ~5 Å of each other. horiba.com

Furthermore, NMR is used to study conformational dynamics by analyzing spectral changes at different temperatures. researchgate.net At low temperatures, the rotation around bonds may slow sufficiently on the NMR timescale to allow for the observation of distinct conformers. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be combined with experimental NMR data to calculate the expected chemical shifts and coupling constants for different low-energy conformers, aiding in the assignment of the most populated conformation in solution. youtube.com

Table 2: Representative NMR Data for a Symmetric 1,4-Diphenyl-1,4-diol Derivative

NucleusAssignmentChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹HAromatic (C₆H₅)7.29 - 7.23m
¹HCH-OH4.65d, J = 4.7
¹HOH2.92s
¹HCH₂1.88 - 1.73m
¹³CAromatic (ipso-C)141.93
¹³CAromatic (CH)127.58, 126.12
¹³CCH-OH72.82
¹³CCH₂34.83

Data is representative and based on a reported symmetric 1,4-diphenyl-1,4-diol. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Assessment and Structural Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov They are essential for assessing the chirality of (1R,4R)-1,4-diphenylbutane-1,4-diol and can provide information about its absolute configuration and solution-state conformation.

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of wavelength. organic-chemistry.org As the wavelength of plane-polarized light approaches an electronic absorption band of the chiral molecule, the magnitude of the rotation changes dramatically, producing a characteristic S-shaped curve known as a Cotton effect. acs.org The sign of the Cotton effect (positive or negative) is related to the stereochemistry of the molecule.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule in the region of its chromophores. nih.gov A CD spectrum is a plot of this differential absorption (expressed as ellipticity) versus wavelength. For (1R,4R)-1,4-diphenylbutane-1,4-diol, the phenyl groups act as chromophores. The exciton chirality method can be applied if the two phenyl chromophores are close enough to interact electronically. This interaction splits the electronic transition into two, resulting in a CD spectrum with two bands of opposite signs (a bisignate curve). The sign of the first Cotton effect in this couplet can be empirically correlated to the absolute configuration and the torsional angle between the two phenyl groups. horiba.com

While ORD provides information across a wide wavelength range, CD spectra are observed only within the absorption bands of chromophores, often yielding more resolved structural information. nih.govacs.org Both techniques are complementary and highly sensitive to the three-dimensional structure of the molecule. The absolute configuration of an unknown compound can often be assigned by comparing its CD or ORD spectrum to that of a similar compound with a known configuration. researchgate.net

Table 3: Comparison of CD and ORD Spectroscopy for Chiral Analysis

FeatureCircular Dichroism (CD)Optical Rotatory Dispersion (ORD)
Phenomenon Measured Differential absorption of left- and right-circularly polarized light (ΔA = A_L - A_R). nih.govRotation of the plane of linearly polarized light as a function of wavelength. organic-chemistry.org
Spectral Region Occurs only within the absorption bands of a chromophore. acs.orgCan be measured both inside and outside of absorption bands. acs.org
Key Feature Positive or negative peaks corresponding to absorption bands."Cotton Effect": An S-shaped curve at or near an absorption maximum. acs.org
Primary Application Determination of absolute configuration (e.g., via exciton chirality method), conformational analysis. horiba.comChiral assessment, determination of absolute configuration by comparison. researchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation of Diol and its Complexes

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and elucidating the precise three-dimensional solid-state structure of a chiral molecule like (1R,4R)-1,4-diphenylbutane-1,4-diol. acs.org This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and packing arrangement in the crystal lattice.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering). researchgate.net When X-rays interact with electrons, particularly the core electrons of heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's law, meaning that the intensity of a reflection from a crystal plane (hkl) is not equal to the intensity of the reflection from the opposite side of that plane (-h-k-l). By carefully measuring these intensity differences (Bijvoet pairs), the correct absolute stereochemistry can be assigned. researchgate.net

Modern diffractometers and computational methods, such as the calculation of the Flack parameter, have made it possible to determine the absolute configuration even for molecules containing only light atoms like carbon and oxygen, provided the crystal quality is high. researchgate.net A Flack parameter value close to zero for a given stereochemical model indicates a correct assignment of the absolute configuration, while a value near one suggests the inverted structure is correct.

In addition to the diol itself, X-ray crystallography can be used to study its complexes, for example, with metal ions or in co-crystals. This provides insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the supramolecular assembly in the solid state.

Table 4: Example of Crystallographic Data for a Related Molecular Structure

ParameterValue
Chemical Formula C₁₆H₁₄O₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.891(2)
b (Å) 7.553(3)
c (Å) 29.271(12)
Volume (ų) 1302.1(8)
Z (Molecules/unit cell) 4
Final R-factor 0.054

Data is illustrative and based on the crystal structure of 1,4-diphenylbutane-1,4-dione.

In Situ Spectroscopic Techniques for Reaction Monitoring and Characterization of Transient Intermediates

In situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are powerful methods for monitoring chemical reactions in real-time. nih.gov These techniques provide continuous data on the concentration of reactants, products, and intermediates, offering deep mechanistic insights and enabling precise reaction control. For the synthesis of (1R,4R)-1,4-diphenylbutane-1,4-diol, typically formed via the asymmetric reduction of 1,4-diphenylbutane-1,4-dione, in situ spectroscopy is invaluable.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are particularly well-suited for this purpose. nih.gov By inserting an attenuated total reflectance (ATR) probe (for FTIR) or a fiber-optic probe (for Raman) directly into the reaction vessel, spectra can be collected continuously without sampling. nih.gov

Key applications include:

Reaction Monitoring : The progress of the reduction can be tracked by monitoring the disappearance of the ketone's carbonyl (C=O) stretching band (typically ~1680 cm⁻¹) and the appearance of the alcohol's hydroxyl (O-H) stretching band (typically ~3300-3500 cm⁻¹). This allows for the precise determination of reaction endpoints, preventing over- or under-reaction and the formation of byproducts.

Kinetic Analysis : By plotting the concentration of species over time, detailed kinetic profiles can be generated, helping to elucidate the reaction mechanism and optimize parameters like temperature, pressure, and catalyst loading.

Intermediate Characterization : In some cases, transient intermediates, such as metal-alkoxide complexes formed during the reduction, may have unique spectroscopic signatures. In situ techniques can detect these short-lived species, which would be impossible to isolate and analyze by conventional offline methods. For example, in situ Raman spectroscopy has been used to identify key intermediates adsorbed on catalyst surfaces during electrochemical reactions.

Techniques like transient absorption spectroscopy can also be employed to study very fast reactions and characterize short-lived intermediates on timescales from femtoseconds to milliseconds, providing fundamental mechanistic details. acs.org The use of these in situ tools facilitates a deeper understanding of the synthetic pathway to (1R,4R)-1,4-diphenylbutane-1,4-diol, leading to improved yield, purity, and stereoselectivity.

Table 5: Application of In Situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation GainedExample Application in Diol Synthesis
In Situ FTIR (ReactIR) Real-time concentration of functional groups, reaction kinetics, endpoint determination.Monitoring the disappearance of the C=O stretch of the starting diketone and the appearance of the O-H stretch of the diol product.
In Situ Raman Real-time molecular fingerprint, suitable for non-polar systems and solid catalysts, reaction kinetics. nih.govTracking changes in the phenyl ring modes and C-C backbone vibrations as the ketone is reduced to the alcohol.
Transient Absorption Spectroscopy Detection and lifetime measurement of short-lived excited states and reaction intermediates. researchgate.netCharacterizing transient catalyst-substrate complexes or radical intermediates if the reaction proceeds through such pathways.

Future Research Directions and Emerging Opportunities in 1r,4r 1,4 Diphenylbutane 1,4 Diol Chemistry

Development of Novel and Highly Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure 1,4-diols such as (1R,4R)-1,4-diphenylbutane-1,4-diol is a significant area of research. researchgate.net Future efforts are directed towards the development of more efficient and highly stereoselective synthetic routes. A key focus is the asymmetric hydrogenation of 1,4-diketones, which has proven to be a facile method for producing enantiopure 1,4-diarylbutane-1,4-diols. researchgate.net Research in this area is expected to yield novel catalytic systems that can achieve even higher levels of enantio- and diastereoselectivity.

Recent advancements have demonstrated the efficacy of iridium complexes with chiral ligands in the asymmetric hydrogenation of 1,4-diaryldiketones, affording 1,4-diarylbutane-1,4-diols in excellent yields and with exceptional enantioselectivities. researchgate.net The development of new catalysts, potentially based on more abundant and less expensive metals, represents a significant avenue for future research. Furthermore, the exploration of biocatalysis, using enzymes such as alcohol dehydrogenases, is a promising and sustainable approach for the stereoselective reduction of 1,4-diaryl-1,4-diones. researchgate.net

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of 1,4-Diarylbutane-1,4-diols
Catalyst SystemSubstrateYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
trans-RuCl2[(S)-BINAP)][(S)-Daipen]Diaryl 1,4-diketonesUp to >99%Up to >99%-
Ir-complex with f-amphox ligand1,4-DiaryldiketonesUp to >99%Up to >99.9%Up to >100:1
Alcohol dehydrogenase from Ralstonia sp.1,4-Diaryl-1,4-dionesComplete diastereo- and enantioselectivity

Exploration of Unprecedented Catalytic Applications and Ligand Architectures

(1R,4R)-1,4-Diphenylbutane-1,4-diol serves as a crucial intermediate for the synthesis of a variety of chiral auxiliaries and ligands. researchgate.net The C2-symmetric backbone of this diol is a privileged scaffold in asymmetric catalysis. Future research will undoubtedly focus on the design and synthesis of novel ligands derived from this diol, aiming to unlock unprecedented catalytic applications.

The versatility of the diol functional groups allows for derivatization into a wide range of ligand classes, including diphosphines, diamines, and mixed donor P,N-ligands. These new ligand architectures can be applied in a broad spectrum of asymmetric transformations, such as carbon-carbon bond-forming reactions, hydrogenations, and hydrosilylations. A key area of exploration will be the development of ligands that exhibit unique reactivity and selectivity for challenging substrates that are currently difficult to transform with high enantiocontrol.

Integration with Automated Synthesis, Flow Chemistry, and High-Throughput Experimentation

The integration of modern automation technologies is set to revolutionize the discovery and optimization of chemical reactions. For the synthesis and application of (1R,4R)-1,4-diphenylbutane-1,4-diol and its derivatives, automated synthesis and flow chemistry offer significant advantages. nih.govnih.gov Flow chemistry, in particular, allows for precise control over reaction parameters, enhanced safety, and facile scalability, making it an ideal platform for the production of this chiral diol. nih.gov

High-throughput experimentation (HTE) will play a pivotal role in the rapid screening of new catalysts and reaction conditions. nih.govnih.gov By employing HTE, researchers can efficiently evaluate large libraries of ligands derived from (1R,4R)-1,4-diphenylbutane-1,4-diol in various catalytic reactions. nih.gov This approach will accelerate the discovery of novel applications and the optimization of existing processes, leading to more efficient and cost-effective chemical manufacturing. nih.gov

Advanced Computational Studies for Rational Design and Predictive Modeling in Asymmetric Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of catalysts and the prediction of their performance. nih.govarxiv.org For (1R,4R)-1,4-diphenylbutane-1,4-diol, advanced computational studies, such as Density Functional Theory (DFT) calculations and molecular mechanics, can provide deep insights into the mechanisms of reactions catalyzed by its derivatives. nih.gov

A significant future direction is the development of predictive models using machine learning and artificial intelligence. arxiv.org These models, trained on large datasets of experimental results, can predict the stereoselectivity of a given catalyst-substrate combination with high accuracy. nih.govchemrxiv.org This predictive capability will guide the rational design of new ligands based on the (1R,4R)-1,4-diphenylbutane-1,4-diol scaffold, minimizing the need for extensive empirical screening and accelerating the development of highly efficient asymmetric transformations.

Table 2: Computational Approaches in Asymmetric Catalysis
Computational MethodApplicationKey Benefit
Density Functional Theory (DFT)Mechanistic studies of catalytic cyclesProvides detailed electronic and structural information
Quantum-Guided Molecular Mechanics (Q2MM)Development of transition-state force fieldsEnables rapid prediction of stereoselectivity
Machine LearningPredictive modeling of enantioselectivityIdentifies optimal reaction conditions from large datasets

Potential for Derivatization into Novel Chiral Auxiliaries and Advanced Building Blocks for Complex Molecule Construction

The inherent chirality and C2-symmetry of (1R,4R)-1,4-diphenylbutane-1,4-diol make it an excellent starting material for the synthesis of novel chiral auxiliaries. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The development of new auxiliaries based on this diol could provide solutions for challenging asymmetric syntheses where existing methods are inadequate.

Furthermore, (1R,4R)-1,4-diphenylbutane-1,4-diol and its derivatives are valuable chiral building blocks for the construction of complex molecules, including natural products and pharmaceuticals. nih.gov The rigid and well-defined stereochemistry of this diol can be used to control the three-dimensional architecture of larger molecules. Future research will likely focus on incorporating this chiral scaffold into a wider range of complex targets, leveraging its stereodirecting capabilities to achieve elegant and efficient total syntheses.

Q & A

Q. What analytical methods are recommended for quantifying (1R,4R)-1,4-diphenyl-1,4-butanediol in complex matrices?

Quantitative analysis can be performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection. For biological matrices, extraction protocols involving liquid-liquid partitioning or solid-phase extraction (SPE) should be optimized to minimize interference from endogenous compounds. In studies involving metabolic byproducts (e.g., GHB), derivatization steps may enhance detection sensitivity .

Q. How can solubility parameters guide solvent selection for purifying (1R,4R)-1,4-diphenyl-1,4-butanediol?

The Hansen solubility parameter (δ) theory predicts solubility based on dispersion (δd), polar (δp), and hydrogen-bonding (δh) components. For example, δ-values for 1,4-butanediol/water mixtures range from 11.09 to 22.31 (cal/cm³)<sup>½</sup>, with optimal solubility at ~80% 1,4-butanediol. Researchers should calculate δ-values for target solvents and compare them to the compound’s δ (~14.0 (cal/cm³)<sup>½</sup>) to identify compatible systems .

Q. What safety protocols are critical when handling (1R,4R)-1,4-diphenyl-1,4-butanediol in the lab?

Due to its reactivity with oxidizing agents, acids, and isocyanates, experiments should be conducted under inert atmospheres (e.g., N2 or Ar). Personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons is mandatory. Ventilated fume hoods are required to mitigate inhalation risks, and spill kits should include non-reactive absorbents like vermiculite .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize synthetic pathways for (1R,4R)-1,4-diphenyl-1,4-butanediol derivatives?

RSM employs factorial design to model interactions between variables (e.g., temperature, catalyst loading, molar ratios). For example, in synthesizing 1,4-butanediol acrylate, RSM optimized conditions to a 2.62:1 acid-alcohol ratio, 8.88% catalyst mass, 136.24°C, and 4.68h reaction time, achieving >95% yield. Central composite designs (CCD) are preferred for non-linear relationships .

Q. What computational tools enable predictive modeling of (1R,4R)-1,4-diphenyl-1,4-butanediol’s thermophysical properties in mixtures?

Density functional theory (DFT) and molecular dynamics (MD) simulations can predict properties like excess molar volume (V<sup>E</sup>) and ultrasonic velocity in binary mixtures. Tools like COSMOtherm or Gaussian09 calculate thermodynamic parameters (e.g., excess enthalpy, entropy) using molecular descriptors derived from SDF/MOL files .

Q. How does enzymatic conversion of (1R,4R)-1,4-diphenyl-1,4-butanediol to GHB impact toxicological assessments?

In vivo studies show that alcohol dehydrogenase (ADH) rapidly converts 1,4-butanediol to γ-hydroxybutyrate (GHB), causing CNS depression. Researchers should monitor ADH activity via spectrophotometric assays (NADH oxidation at 340 nm) and correlate kinetic parameters (Km, Vmax) with dose-response curves. Co-administration with ethanol competitively inhibits ADH, exacerbating toxicity .

Q. What strategies improve catalytic efficiency in dehydrogenation reactions involving (1R,4R)-1,4-diphenyl-1,4-butanediol?

Integrated processes coupling dehydrogenation (e.g., to γ-butyrolactone) with hydrogenation steps (e.g., furfural hydrogenation) enhance atom economy. Heterogeneous catalysts like Cu-Zn-Al oxides or Pt/γ-Al2O3 achieve >90% selectivity at 200–250°C. In situ product removal (ISPR) techniques, such as membrane reactors, mitigate equilibrium limitations .

Q. How do stereochemical factors influence the material properties of polymers derived from (1R,4R)-1,4-diphenyl-1,4-butanediol?

The (1R,4R) configuration enhances crystallinity in polyesters like PBT (polybutylene terephthalate), improving tensile strength (σ ≈ 50 MPa) and thermal stability (Tg ~ 50°C). Wide-angle X-ray scattering (WAXS) and differential scanning calorimetry (DSC) quantify crystallinity, while dynamic mechanical analysis (DMA) assesses viscoelastic behavior under stress .

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